Methyl 3-(octylamino)propanoate
Overview
Description
“Methyl 3-(octylamino)propanoate” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound. It’s important to note that the information might be under a different name or it’s not widely studied or used.
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-(octylamino)propanoate” are not explicitly mentioned in the sources I found .Scientific Research Applications
Anticancer Activity
Methyl 3-(octylamino)propanoate has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, assessing its cytotoxicity and efficacy. Some studies suggest that this compound could serve as a lead structure for drug design, with comparable or even superior potency to existing reference drugs .
Antimicrobial Properties
The compound also displays antimicrobial activity. Investigations have focused on its ability to inhibit bacterial growth, making it a candidate for novel antibiotics. Researchers have studied its effectiveness against various pathogens, including bacteria and fungi .
Enantioselective Bioreduction
In a fascinating application, Methyl 3-(octylamino)propanoate has been subjected to whole-cell catalyzed bioreduction. This process converts it into (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide (MHTPA), an intermediate compound in the production of duloxetine—an antidepressant drug. The enantioselective reduction of this compound highlights its potential in pharmaceutical synthesis .
Drug Design and Development
Researchers have explored the structure-activity relationship (SAR) of fluorinated heterocycles, including Methyl 3-(octylamino)propanoate. The presence of fluorine atoms significantly influences its anticancer and antimicrobial properties. By modifying substituents, scientists aim to optimize its safety profile and enhance its therapeutic potential .
Chemical Synthesis
Methyl 3-(octylamino)propanoate serves as a valuable building block in organic synthesis. Its unique structure allows for diverse functionalization, enabling the creation of more complex molecules. Chemists utilize it in the preparation of various derivatives and intermediates .
Biological Studies
Beyond its pharmacological applications, researchers have employed Methyl 3-(octylamino)propanoate in biological studies. Its interactions with cellular components, enzymatic processes, and metabolic pathways contribute to our understanding of biochemical mechanisms .
properties
IUPAC Name |
methyl 3-(octylamino)propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-3-4-5-6-7-8-10-13-11-9-12(14)15-2/h13H,3-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORLTEPZSIVUJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(octylamino)propanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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